

# In-Depth Technical Guide to the Commercial Availability of Hexyl Chlorocarbonate-d13

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## Compound of Interest

Compound Name: Hexyl chlorocarbonate-d13

Cat. No.: B12398802

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key characteristics of **Hexyl chlorocarbonate-d13**. This deuterated analog of hexyl chlorocarbonate is a valuable tool in various research and development applications, particularly in mass spectrometry-based quantitative analysis and as a tracer in metabolic studies.

## Commercial Availability

**Hexyl chlorocarbonate-d13** is available from a number of specialized chemical suppliers that focus on isotopically labeled compounds. The product is typically offered with high isotopic enrichment and chemical purity. Below is a summary of the offerings from prominent suppliers.

Supplier	Product Number	Isotopic Enrichment	Chemical Purity	Available Quantities	CAS Number
C/D/N Isotopes	D-7631	98 atom % D[1]	Not specified	0.25 g, 0.5 g[1]	2708278-38-8[1]
MedChemExpress	HY-I0357S	Not specified	Not specified	1 mg, 5 mg	2708278-38-8[2]
LGC Standards	CDN-D-7631	98 atom % D	min 98%	0.25 g, 0.5 g[3]	2708278-38-8[3]
Santa Cruz Biotechnology	sc-223457	Not specified	Not specified	Not specified	6092-54-2 (unlabeled)[4]

## Synthesis of Hexyl chlorocarbonate-d13

While specific, detailed protocols for the synthesis of **Hexyl chlorocarbonate-d13** are proprietary to the manufacturers, the general synthetic route involves the reaction of deuterated n-hexanol (n-hexanol-d13) with a phosgenating agent. The most common laboratory and industrial method for the preparation of chloroformates is the reaction of an alcohol with phosgene or a phosgene equivalent.[5] A safer and more convenient alternative to gaseous phosgene is the use of solid triphosgene (bis(trichloromethyl) carbonate).

## Representative Experimental Protocol

The following is a representative experimental protocol for the synthesis of a chloroformate from an alcohol using triphosgene, adapted from general procedures. This protocol should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment, as phosgene is highly toxic.

Materials:

- n-Hexanol-d13
- Triphosgene
- Pyridine (or other suitable base)

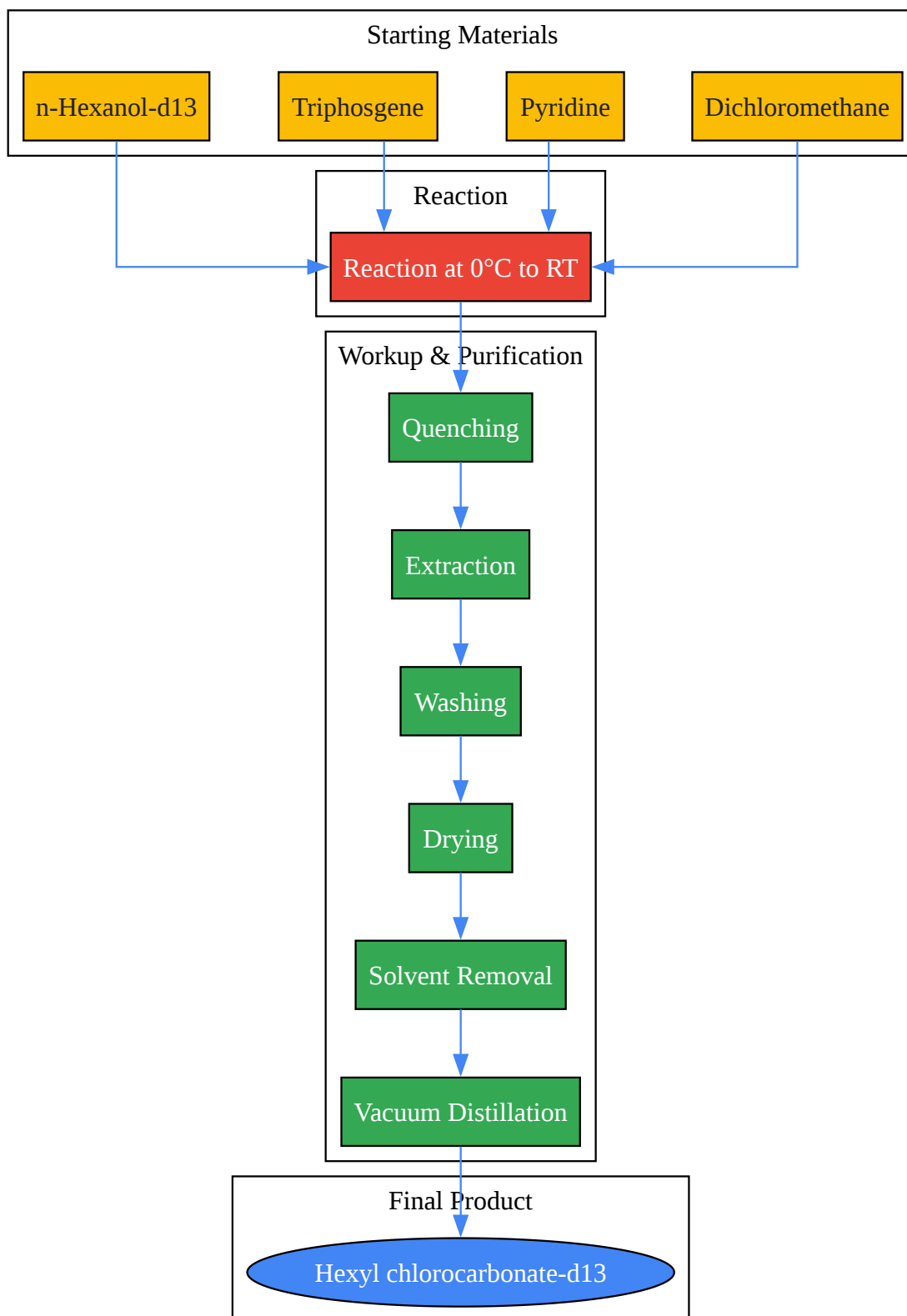
- Anhydrous dichloromethane (DCM)
- Argon or Nitrogen gas
- Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
- Magnetic stirrer
- Ice bath

Procedure:

- **Reaction Setup:** A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser with an inert gas inlet (Argon or Nitrogen) is charged with a solution of n-hexanol-d13 in anhydrous dichloromethane.
- **Cooling:** The reaction flask is cooled to 0 °C in an ice bath.
- **Addition of Base:** Pyridine is added dropwise to the stirred solution.
- **Addition of Triphosgene:** A solution of triphosgene in anhydrous dichloromethane is added dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C. The reaction is exothermic and the addition rate should be controlled to prevent a rise in temperature.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:** The reaction mixture is then cooled in an ice bath and quenched by the slow addition of water. The organic layer is separated, washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude **Hexyl chlorocarbonate-d13** can be purified by vacuum distillation to yield the final product.

## Logical Workflow for Synthesis

The synthesis of **Hexyl chlorocarbonate-d13** follows a logical progression from the deuterated starting material to the final product.



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Caption: Synthetic workflow for **Hexyl chlorocarbonate-d13**.

## Supply Chain and Quality Control

The procurement of **Hexyl chlorocarbonate-d13** involves a specialized supply chain that ensures the quality and isotopic integrity of the final product.



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Caption: Supply chain for **Hexyl chlorocarbonate-d13**.

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Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)